molecular formula C26H25NO4 B052518 Naltriben CAS No. 111555-58-9

Naltriben

Cat. No.: B052518
CAS No.: 111555-58-9
M. Wt: 415.5 g/mol
InChI Key: ZHVWWEYETMPAMX-IFKAHUTRSA-N
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Description

Naltriben is a potent and selective antagonist for the delta opioid receptor, primarily used in scientific research. It has similar effects to the more widely used delta antagonist naltrindole, but with different binding affinities for the delta 1 and delta 2 subtypes. This makes it useful for distinguishing the subtype selectivity of drugs acting at the delta receptors . Additionally, at high doses, this compound acts as a kappa-opioid agonist .

Scientific Research Applications

Naltriben is extensively used in scientific research due to its selective antagonism of the delta opioid receptor. Its applications include:

Mechanism of Action

Naltriben is a potent and selective antagonist for the delta opioid receptor . It has similar effects to the more widely used δ antagonist naltrindole, but with different binding affinity for the δ1 and δ2 subtypes . This makes it useful for distinguishing the subtype selectivity of drugs acting at the δ receptors . It also acts as a κ-opioid agonist at high doses .

Future Directions

Naltriben has been used in scientific research to investigate cellular pathways regulated by TRPM7 . It has been shown to enhance the endogenous TRPM7-like current in U87 cells . Future research may continue to explore the therapeutic potential of this compound in various models of human diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naltriben can be synthesized using the Fischer indole synthesis method. This involves the reaction of naltrexone hydrochloride with O-phenylhydroxylamine under mildly acidic, purely aqueous conditions. The preparation of this compound requires more forcing conditions, specifically 6.0 N hydrochloric acid . This method is efficient, environmentally friendly, and suitable for gram-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis method provides a scalable and efficient route for its production. The use of aqueous conditions and minimal organic solvents makes it an attractive method for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Naltriben undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or selectivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity.

Comparison with Similar Compounds

Naltriben is often compared with other delta opioid receptor antagonists, such as:

    Naltrindole: Similar in function but with different binding affinities for delta 1 and delta 2 subtypes.

    Nalfurafine: Primarily a kappa-opioid receptor agonist with different pharmacological properties.

    Nalmefene: Another opioid receptor antagonist with broader receptor selectivity.

Uniqueness: this compound’s unique binding affinities for delta 1 and delta 2 subtypes make it a valuable tool for distinguishing the subtype selectivity of drugs acting at delta receptors. Its dual role as a delta antagonist and kappa agonist at high doses further enhances its research applications .

Properties

IUPAC Name

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVWWEYETMPAMX-IFKAHUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912218
Record name Naltriben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111555-58-9
Record name Naltriben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111555-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naltrindole benzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naltriben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALTRIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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